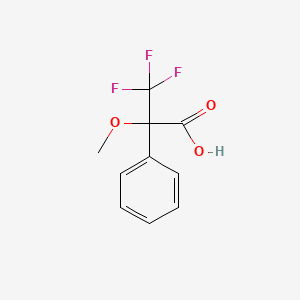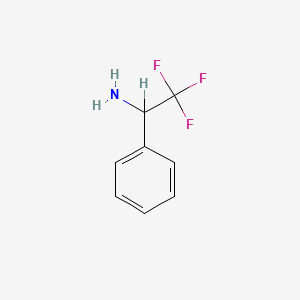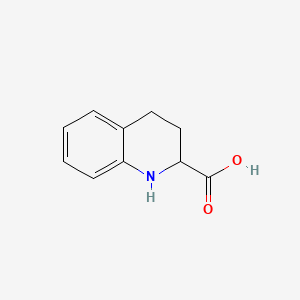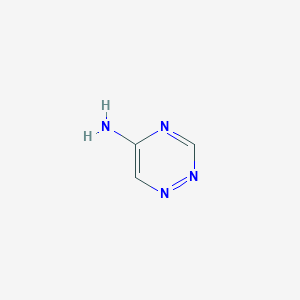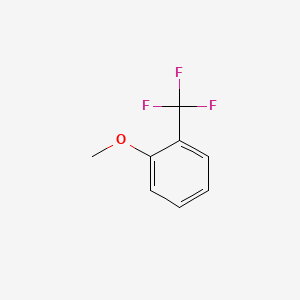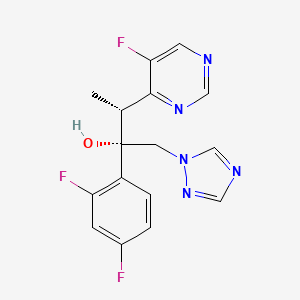
ent-Voriconazole
Übersicht
Beschreibung
Ent-Voriconazole is a triazole antifungal medication . It is the (2S,3R) enantiomer in Voriconazole . It is used to prevent and treat invasive fungal infections . It has a molecular formula of C16H14F3N5O and a molecular weight of 349.31 .
Synthesis Analysis
Voriconazole is a second-generation triazole that is used to prevent and treat invasive fungal infections . The pharmacokinetic equivalency of a test formulation and reference formulation (Vfend®) of Voriconazole has been evaluated .Molecular Structure Analysis
The molecular structure of ent-Voriconazole includes a triazole ring, which is crucial for its antifungal activity . The molecular formula of ent-Voriconazole is C16H14F3N5O .Chemical Reactions Analysis
Voriconazole is metabolized in the liver, with only 5% of the drug appearing unchanged in the urine . The absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models .Physical And Chemical Properties Analysis
Ent-Voriconazole has a melting point of 130-132°C, a boiling point of 508.6±60.0 °C (Predicted), and a density of 1.42±0.1 g/cm3 (Predicted) . It is slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
ent-Voriconazole: is a broad-spectrum antifungal agent. It belongs to the BCS class II (biopharmaceutical classification system). Despite numerous efforts to enhance its solubility, this remains a challenge for formulation scientists . Researchers have explored various delivery systems to improve its efficacy against fungal infections.
Transethosomal Drug Delivery
Transethosomes (TELs) are innovative nano-carriers designed to enhance the solubility and permeation of poorly soluble and permeable drugs. Researchers have successfully fabricated voriconazole-loaded transethosomes (VRCT) using a cold method. These VRCTs can be incorporated into topical gels, such as carbopol 940, to improve drug delivery .
Ocular Drug Delivery
In situ ophthalmic gels containing Voriconazole nanoparticles (NPs) have been developed for prolonged ocular drug delivery. These NPs, when incorporated into carboxymethyl chitosan (CMCh) and poloxamer, offer a promising approach for managing ocular diseases .
Pulmonary Delivery
Nanotechnology-based approaches have been explored for pulmonary delivery of Voriconazole . These systems allow controlled and sustained release, increasing drug permeation and deposition in target tissues. Inhalable formulations could be beneficial for treating pulmonary fungal infections .
Biofilm Inhibition
Fungal biofilms pose a challenge in clinical settings. Researchers are investigating the potential of Voriconazole to inhibit biofilm formation and disrupt existing biofilms, especially in catheter-related infections.
Wirkmechanismus
Target of Action
The primary target of ent-Voriconazole is the fungal cytochrome P450-dependent enzyme 14α-sterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
ent-Voriconazole inhibits the activity of 14α-sterol demethylase, thereby interrupting an essential step in ergosterol biosynthesis . This inhibition leads to an accumulation of 14α-methyl sterols and a decrease in ergosterol within the fungal cell membrane . The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungal cell growth inhibition .
Biochemical Pathways
The primary biochemical pathway affected by ent-Voriconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-sterol demethylase, ent-Voriconazole prevents the conversion of lanosterol to ergosterol . This results in an accumulation of 14α-methyl sterols, which negatively affect the structure and function of the fungal cell plasma membrane .
Pharmacokinetics
ent-Voriconazole exhibits nonlinear pharmacokinetics due to its capacity-limited elimination . It is rapidly absorbed within 2 hours after oral administration, and its oral bioavailability is over 90%, allowing for switching between oral and intravenous formulations when clinically appropriate . With increasing dose, ent-Voriconazole shows a superproportional increase in the area under the plasma concentration-time curve (AUC) . The volume of distribution of ent-Voriconazole is 2–4.6 L/kg, suggesting extensive distribution into extracellular and intracellular compartments . Clearance is hepatic via N-oxidation by the hepatic cytochrome P450 (CYP) isoenzymes, CYP2C19, CYP2C9, and CYP3A4 . The elimination half-life of ent-Voriconazole is approximately 6 hours .
Result of Action
The inhibition of ergosterol synthesis by ent-Voriconazole leads to the disruption of the fungal cell membrane, resulting in the inhibition of fungal cell growth . This results in fungistatic activity against Candida species and slow fungicidal activity against Aspergillus species .
Action Environment
Several factors can influence the action, efficacy, and stability of ent-Voriconazole. These include the patient’s body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications . For instance, inflammation, the cytochrome P450 3A4 genotype, and various types and dosages of proton pump inhibitors and glucocorticoids can affect the pharmacokinetics of ent-Voriconazole . Therefore, careful therapeutic monitoring and patient education about potential risks are necessary .
Safety and Hazards
Zukünftige Richtungen
Voriconazole has come to occupy an important niche in ocular antifungal pharmacotherapy, along with natamycin (still the preferred choice in most clinical cases), in the management of ocular fungal infections . There is ongoing research into creating biocompatible 3D-crosslinked hydrogels for drug delivery to the cornea, intending to enhance the effectiveness of voriconazole in treating fungal keratitis .
Eigenschaften
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Voriconazole | |
CAS RN |
137234-63-0 | |
| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ent-Voriconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





